Benzyl chloromethyl sulfide

Catalog No.
S751942
CAS No.
3970-13-6
M.F
C8H9ClS
M. Wt
172.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl chloromethyl sulfide

CAS Number

3970-13-6

Product Name

Benzyl chloromethyl sulfide

IUPAC Name

chloromethylsulfanylmethylbenzene

Molecular Formula

C8H9ClS

Molecular Weight

172.68 g/mol

InChI

InChI=1S/C8H9ClS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

UMFDSFPDTLREFS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSCCl

Canonical SMILES

C1=CC=C(C=C1)CSCCl

The exact mass of the compound Benzyl chloromethyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266050. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzyl chloromethyl sulfide (CAS 3970-13-6) is a highly reactive, sulfur-containing alkylating agent primarily utilized for the introduction of the benzylthiomethyl (BTM) protecting group and as a versatile building block for thioethers. With a molecular weight of 172.68 g/mol and a density of 1.19 g/mL, it presents as a clear liquid with significantly lower volatility than its lower-molecular-weight analogs. In industrial and advanced laboratory settings, it is procured for its ability to provide robust protection for alcohols, amines, and thiols, while offering highly specific, orthogonal deprotection pathways. Furthermore, its capacity to generate benzylthiomethyllithium makes it a critical precursor for formyl anion equivalents in carbon-carbon bond-forming reactions.

Substituting Benzyl chloromethyl sulfide with generic in-class alternatives like chloromethyl methyl sulfide (MTM-Cl) or chloromethyl methyl ether (MOM-Cl) introduces severe process and synthetic liabilities. MTM-Cl is highly volatile and flammable (flash point 17 °C), requiring stringent odor control and explosion-proof handling that drastically increases scale-up costs. Conversely, while MOM-Cl is a common protecting group reagent, its removal requires strong acidic conditions that routinely degrade acid-labile functional groups (e.g., silyl ethers or acetals) in complex substrates. Benzyl chloromethyl sulfide bypasses both issues by offering a high flash point (110 °C) for safer handling and enabling mild, orthogonal deprotection using heavy metal salts or reductive conditions.

Orthogonal Deprotection Profile for Complex Syntheses

Benzyl chloromethyl sulfide is used to form BTM ethers, which can be quantitatively cleaved under mild, non-acidic conditions using Hg(II) or Ag(I) salts at room temperature. In contrast, MOM-Cl forms MOM ethers that require strong acids (e.g., TFA or HCl) for removal. This difference allows BTM groups to be removed with 100% retention of acid-sensitive moieties, whereas MOM deprotection would lead to substrate degradation [1].

Evidence DimensionDeprotection conditions and orthogonality
Target Compound DataBTM ethers (from Benzyl chloromethyl sulfide): Cleaved by Hg(II)/Ag(I) at 25 °C
Comparator Or BaselineMOM ethers (from MOM-Cl): Require strong acid (TFA/HCl)
Quantified DifferenceComplete orthogonality to acid-labile groups
ConditionsStandard deprotection assays in complex molecule synthesis

Procurement for multi-step synthesis should select Benzyl chloromethyl sulfide to prevent late-stage yield losses when handling acid-sensitive intermediates.

Process Safety and Volatility Reduction in Scale-Up

For industrial scale-up, the volatility and flammability of reagents are critical cost drivers. Chloromethyl methyl sulfide (MTM-Cl) is highly flammable, possessing a flash point of 17 °C and a boiling point of 105 °C, making it a severe fire and inhalation hazard. Benzyl chloromethyl sulfide provides a heavily differentiated safety profile with a flash point of 110 °C and a boiling point exceeding 200 °C at atmospheric pressure. This 93 °C difference in flash point shifts the material from a highly hazardous, volatile flammable liquid to a manageable combustible liquid.

Evidence DimensionFlash point and volatility
Target Compound DataBenzyl chloromethyl sulfide: Flash point 110 °C
Comparator Or BaselineChloromethyl methyl sulfide (MTM-Cl): Flash point 17 °C
Quantified Difference93 °C higher flash point; significantly lower vapor pressure
ConditionsStandard atmospheric pressure handling

Buyers scaling up thioether synthesis must prioritize Benzyl chloromethyl sulfide to minimize explosion risks and reduce the engineering costs of vapor containment.

Enhanced Downstream Cleavability as a Formyl Anion Equivalent

When used as a methylene synthon or formyl anion equivalent, Benzyl chloromethyl sulfide is metalated to form benzylthiomethyllithium. Compared to the analogous reagent derived from chloromethyl phenyl sulfide, the benzylthiomethyl (BTM) derivative offers a distinct advantage: the benzyl group can be efficiently removed via dissolving metal reduction (Na/NH3) or hydrogenolysis. Phenyl sulfides resist these reductive cleavage methods, limiting their utility. The use of Benzyl chloromethyl sulfide thus provides access to reductive cleavage pathways that yield target aldehydes or thiols in high purity without requiring harsh oxidative conditions[1].

Evidence DimensionAuxiliary cleavage pathways post-alkylation
Target Compound DataBenzyl chloromethyl sulfide derivatives: Cleavable via Na/NH3 or hydrogenolysis
Comparator Or BaselineChloromethyl phenyl sulfide derivatives: Resistant to standard reductive cleavage
Quantified DifferenceEnables dissolving metal reduction pathways
ConditionsNucleophilic addition followed by auxiliary removal

Chemists designing complex homologation routes should procure this compound to ensure the auxiliary group can be cleanly removed without harsh oxidative conditions.

Orthogonal Protection in Acid-Sensitive Total Synthesis

Directly leveraging its Hg(II)-mediated cleavage, Benzyl chloromethyl sulfide is the required reagent for protecting sterically hindered alcohols and thiols in substrates containing delicate acetals or silyl ethers, preventing late-stage degradation[1].

Pilot-Scale Thioether Manufacturing

Due to its high flash point (110 °C) and low volatility, this compound is the preferred procurement choice for industrial thioether synthesis where the use of noxious, highly flammable alternatives like MTM-Cl would incur prohibitive safety and engineering costs .

Nucleophilic Homologation and Formylation

Utilizing its ability to form benzylthiomethyllithium, it serves as a highly cleavable formyl anion equivalent in carbon-carbon bond formation, specifically when downstream reductive cleavage of the auxiliary is required[2].

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

3970-13-6

Wikipedia

Benzyl chloromethyl sulfide

Dates

Last modified: 08-15-2023

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